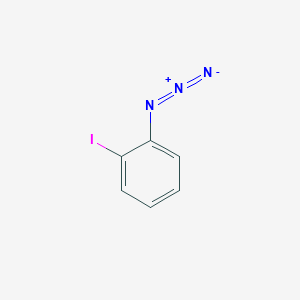

![molecular formula C13H8N2O2 B1625870 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile CAS No. 39117-72-1](/img/structure/B1625870.png)

3'-Nitro-[1,1'-biphenyl]-4-carbonitrile

Overview

Description

“3’-Nitro-[1,1’-biphenyl]-4-carbonitrile” is a compound with the molecular formula C12H9NO2 and a molecular weight of 199.2054 .

Synthesis Analysis

Nitro compounds are a significant class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The synthesis of such compounds often involves the introduction of a nitro group to the organic compound.Molecular Structure Analysis

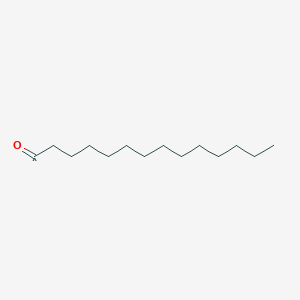

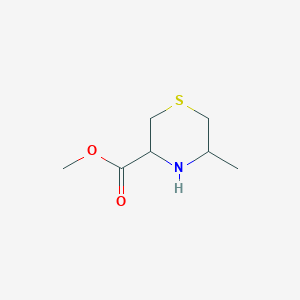

The molecular structure of “3’-Nitro-[1,1’-biphenyl]-4-carbonitrile” consists of a biphenyl core with a nitro group attached to one of the phenyl rings . Biphenyls are known to display conformational enantiomorphism, with one benzene ring being slightly twisted in relation to the other due to steric crowding .Chemical Reactions Analysis

Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . They have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .Physical And Chemical Properties Analysis

Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures is a primary application of 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile and its derivatives. Researchers have synthesized and determined the crystal structures of various polysubstituted benzene compounds, including those containing the 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile moiety. These analyses provide insights into the molecular compositions, arrangements, and interactions within the crystal lattice. For instance, the study by Zhang (2013) elucidated the crystal structure of a related compound, revealing the coplanar arrangement of certain groups with the benzene ring and the twisted nature of the nitro group due to its large volume (Wan-qiang Zhang, 2013).

Chemical Grafting and Surface Modification

The compound and its derivatives have been used in the chemical grafting of self-assembled monolayers (SAMs) on various substrates, such as ultrananocrystalline diamond (UNCD). This process involves the formation of stable covalent bonds between the compound and the substrate, which leads to the creation of very stable, homogeneous, and dense monolayers. This application opens avenues for in situ electrochemical modification, creation of chemical patterns, and various chemical functionalization for sensing and molecular electronics applications (S. Lud et al., 2006).

Electrochemical Studies and Catalysis

Electrochemical techniques have been used to study the reactivity and interaction of 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile derivatives. These studies explore the radical species from different nitro compounds and their interaction with other substances, including DNA. The electrochemical properties of these compounds shed light on their potential use in pharmaceuticals, environmental monitoring, and other applications where their reactivity and interaction with other molecules are crucial (Marílya Palmeira Galdino da Silva et al., 2017).

Mechanical Characterization and Nanotechnology

The mechanical characterization of carbon nanomembranes (CNMs) derived from aromatic SAMs containing 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile has been a subject of research. These studies aim to understand the elastic properties, viscoelastic behaviors, and ultimate tensile strength of these CNMs. This research is crucial for potential applications in nanotechnology, where the mechanical stability of materials at the nanoscale is of paramount importance (Xianghui Zhang et al., 2011).

Environmental Monitoring and Detection

Compounds derived from 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile have been used in the development of sensors and methods for the detection of environmental contaminants, such as nitro hazards. The quantitative determination of such contaminants is essential for environmental safety and public health. Innovative methods utilizing these compounds have shown promise in detecting and monitoring these hazards at trace levels, contributing to environmental protection and safety protocols (P. Arul et al., 2021).

properties

IUPAC Name |

4-(3-nitrophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)15(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBQZAZMSQVKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476827 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Nitro-[1,1'-biphenyl]-4-carbonitrile | |

CAS RN |

39117-72-1 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.